Product packaging for Incanoside D(Cat. No.:)

Incanoside D

Cat. No.: B1244483
M. Wt: 814.8 g/mol
InChI Key: WWMDKROTOPAYII-FFYOSCRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incanoside D is a high-purity phytochemical compound of significant interest in biochemical and pharmacological research. As a member of the saponin family, it is isolated from specific plant sources and is being studied to elucidate its unique biological activities. Current research applications include investigating its potential anti-angiogenic properties, which are relevant for studies in oncology and other diseases characterized by excessive blood vessel formation . Its mechanism of action is an active area of investigation, with preliminary in silico studies suggesting potential interactions with key cellular receptors, such as vascular endothelial growth factor receptors (VEGFRs), though this requires further experimental validation . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are in the laboratory phase of development . They are not intended for diagnostic or therapeutic procedures, are exempt from many regulatory controls, and must not be used for any clinical applications involving patient samples . This product is not for human or veterinary use. Researchers are responsible for ensuring compliance with all relevant institutional and regulatory guidelines for the handling of RUO materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H50O20 B1244483 Incanoside D

Properties

Molecular Formula

C37H50O20

Molecular Weight

814.8 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C37H50O20/c1-16-26(43)29(46)34(57-36-30(47)28(45)27(44)23(14-38)53-36)37(52-16)56-33-31(48)35(51-11-10-18-5-8-21(49-2)20(41)12-18)54-24(15-39)32(33)55-25(42)9-6-17-4-7-19(40)22(13-17)50-3/h4-9,12-13,16,23-24,26-41,43-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-/m0/s1

InChI Key

WWMDKROTOPAYII-FFYOSCRVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Synonyms

1-O-(3-hydroxy-4-methoxyphenyl)ethyl-O-beta-D-glucopyranosyl(1-2)-alph a-L- rhamnopyranosyl(1-3)-4-O-feruloyl-beta-D-glucopyranoside
incanoside D

Origin of Product

United States

Natural Occurrence and Botanical Distribution

Isolation of Incanoside D from Plant Genera

The identification and isolation of this compound have been documented in specific genera within the Lamiaceae family, highlighting the botanical sources for this particular chemical entity.

Caryopteris incana as a Principal Source

Caryopteris incana, a species of flowering plant in the mint family, Lamiaceae, stands out as a primary source of this compound. nih.govscispace.comtandfonline.comnih.govresearchgate.netresearchgate.netplantaedb.comresearchgate.net Research involving the phytochemical analysis of the whole plant has led to the successful isolation and structural elucidation of this compound. nih.govscispace.com The structure of this compound obtained from C. incana was determined through chemical and spectral analyses as 1-O-(3-hydroxy-4-methoxyphenyl)ethyl-O-beta-D-glucopyranosyl(1-->2)-alpha-L-rhamnopyranosyl(1-->3)-4-O-feruloyl-beta-D-glucopyranoside. nih.govscispace.com

Presence in Leucas indica and Related Lamiaceae Species

This compound has also been identified in the methanolic extract of the whole plant of Leucas indica, another member of the Lamiaceae family. academicjournals.orgabu.edu.ngresearchgate.net This finding indicates a broader distribution of the compound within this plant family. academicjournals.orgnih.govresearchgate.net The presence of this compound in Leucas indica was reported alongside other phenylethanoid glycosides, suggesting a common biosynthetic pathway for these compounds within the plant. academicjournals.orgresearchgate.netjetir.org

Co-occurrence with Structurally Related Glycosides

A notable aspect of the phytochemistry of this compound is its co-occurrence with other structurally related glycosides in its natural sources. This is particularly evident in Caryopteris incana, where a series of similar compounds have been isolated simultaneously.

This compound is frequently found alongside Incanoside C and Incanoside E. nih.govscispace.comresearchgate.netresearchgate.net These three compounds were isolated together from the whole plant of Caryopteris incana. nih.govscispace.com The structural difference between them lies in the substitution pattern of the phenylethoxy group. scispace.com Other related phenylpropanoid glycosides found in C. incana include incanoside, verbascoside (B1683046), isoverbascoside, and phlinoside A. tandfonline.comnih.govresearchgate.net

In Leucas indica, this compound is part of a larger group of isolated phenylethanoid glycosides. academicjournals.orgresearchgate.net These include 3-O-methyl poliumoside, angoroside C, martynoside, and acteoside. academicjournals.org

The following table summarizes the natural sources and co-occurring glycosides of this compound.

Plant SourceFamilyPlant PartIsolated CompoundCo-occurring Glycosides
Caryopteris incanaLamiaceaeWhole PlantThis compoundIncanoside C, Incanoside E, Incanoside, Verbascoside, Isoverbascoside, Phlinoside A, beta-D-fructofuranosyl-alpha-D-(6-O-[E]-sinapoyl) glucopyranoside
Leucas indicaLamiaceaeWhole PlantThis compound3-O-methyl poliumoside, Angoroside C, Martynoside, Acteoside

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Protocols from Plant Materials

The initial step in obtaining Incanoside D is the extraction from plant material. The compound has been successfully isolated from the whole plant of Caryopteris incana (Thunb.) Miq. scispace.com. General extraction procedures for bioactive compounds from plants typically involve pre-processing steps such as drying the plant material and grinding it into a homogenous powder. nih.gov This increases the surface area for solvent contact, improving extraction efficiency. nih.gov

The choice of solvent is critical and depends on the polarity of the target compound. nih.gov For phenylethanoid glycosides like this compound, polar solvents are effective. In one specific instance, the crude extract from Caryopteris incana was obtained using a solvent system, which was then subjected to further fractionation. scispace.com The fraction containing this compound was identified and selected for further purification based on its chemical profile and activity, such as DPPH radical scavenging activity. scispace.com

Chromatographic Separation Techniques

Due to the complexity of plant extracts, which contain a multitude of phytochemicals with varying polarities, extensive chromatographic separation is required to isolate a pure compound like this compound. nih.gov

Following initial solvent extraction and fractionation, column chromatography is employed for purification. A common workflow involves multiple chromatographic steps. For the isolation of this compound, fractions from an initial polyamide column were further purified using Sephadex LH-20 column chromatography. scispace.com

Sephadex LH-20 Chromatography : This resin is a hydroxypropylated, cross-linked dextran (B179266) gel designed for molecular sizing of natural products in organic and aqueous-organic solvents. cytivalifesciences.comchemopharm.comscientificlabs.co.uksigmaaldrich.com Its dual hydrophilic and lipophilic nature provides powerful selectivity. cytivalifesciences.comchemopharm.com In the purification process leading to this compound, a mixture of methanol (B129727) and water (MeOH–H₂O 1:1) was used as the eluent for the Sephadex LH-20 column. scispace.com This step helps to separate compounds based on their size and polarity, yielding fractions enriched with the target compound.

Reversed-Phase Chromatography : This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. wikipedia.orguhplcs.comresearchgate.net Hydrophobic compounds are retained more strongly on the column. wikipedia.org While not explicitly detailed for this compound in the primary isolation reference, it is a standard technique for purifying polar glycosides, often used in preparative HPLC formats.

For the final purification of compounds that are difficult to separate by low-pressure column chromatography, High-Performance Liquid Chromatography (HPLC) is essential. shimadzu.comwikipedia.orgopenaccessjournals.com

Semipreparative HPLC : In the specific isolation of this compound, a mixture containing it and a related compound, Incanoside C, was resolved using semi-preparative HPLC on a C18 column (Develosil-HG-5). scispace.com The separation was achieved using a mobile phase of methanol and water (MeOH–H₂O 4:6) at a specific flow rate, allowing for the collection of the pure compound. scispace.com

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC is a more recent advancement that uses columns with smaller particle sizes (typically <2 µm), resulting in faster analysis times and higher resolution compared to conventional HPLC. eag.comamericanpharmaceuticalreview.comlabcompare.com While specific UHPLC methods for this compound are not detailed in the isolation literature, this technique is widely applied for the analysis and quality control of complex phytochemical extracts and purified natural products. americanpharmaceuticalreview.comresearchgate.netnih.gov Its high efficiency makes it suitable for detecting and quantifying specific compounds like this compound in various extracts. eag.com

Preparative and Semipreparative Column Chromatography (e.g., Sephadex LH-20, Reversed-Phase)

Spectroscopic and Spectrometric Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D experiments is used to assemble the complete structure of this compound.

¹H NMR and ¹³C NMR : The 1D spectra provide information about the number and types of protons and carbons in the molecule. The ¹H NMR spectrum shows chemical shifts, multiplicities, and coupling constants for each proton, while the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms. acs.orgrsc.org

2D NMR :

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). It is crucial for connecting different fragments of the molecule, such as linking the aglycone part to the sugar moieties and connecting the different sugar units. sdsu.eduemerypharma.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, which is essential for determining the stereochemistry and conformation of the molecule, including the linkages between sugar units. princeton.edu

The structure of this compound was determined through comprehensive analysis of these NMR data. The specific chemical shifts for this compound are detailed in the tables below.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

Position Chemical Shift (δ) in ppm Multiplicity J (Hz)
Aglycone
H-2 6.70 d 2.0
H-5 6.67 d 8.0
H-6 6.54 dd 8.0, 2.0
H-7 2.76 t 7.5
H-8 3.96 m
H-8 3.68 m
Rhamnose
H-1' 5.16 d 1.5
H-2' 3.99 m
H-3' 3.75 dd 9.5, 3.0
H-4' 3.38 t 9.5
H-5' 3.58 m
H-6' 1.25 d 6.0
Glucose
H-1'' 4.37 d 8.0
H-2'' 3.20-3.40 m
H-3'' 3.20-3.40 m
H-4'' 3.20-3.40 m
H-5'' 3.20-3.40 m
H-6'' 3.86 dd 12.0, 2.0
H-6'' 3.67 dd 12.0, 5.5
Apiose
H-1''' 5.06 d 2.5
H-2''' 4.07 d 2.5
H-3''' 3.82 s
H-4''' 3.94 d 9.5
H-4''' 3.62 d 9.5
H-5''' 3.51 s

Data sourced from a study on phenylethanoid glycosides from Caryopteris incana. scispace.com

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position Chemical Shift (δ) in ppm
Aglycone
C-1 131.5
C-2 117.1
C-3 146.1
C-4 144.8
C-5 116.4
C-6 121.4
C-7 36.8
C-8 72.0
Rhamnose
C-1' 103.1
C-2' 72.0
C-3' 83.4
C-4' 73.8
C-5' 70.0
C-6' 18.4
Glucose
C-1'' 104.4
C-2'' 76.1
C-3'' 77.9
C-4'' 71.7
C-5'' 78.1
C-6'' 62.7
Apiose
C-1''' 111.4
C-2''' 78.0
C-3''' 80.6
C-4''' 75.3
C-5''' 65.6

Data sourced from a study on phenylethanoid glycosides from Caryopteris incana. scispace.com

Mass spectrometry provides the molecular weight and elemental composition of a compound.

FAB-MS (Fast Atom Bombardment Mass Spectrometry) : This is a soft ionization technique where a high-energy beam of neutral atoms strikes a sample dissolved in a liquid matrix. taylorandfrancis.comemory.edunih.govwikipedia.org It is effective for non-volatile and thermally labile compounds like glycosides, typically showing a clear pseudomolecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺). For this compound, negative-ion FAB-MS showed a pseudomolecular ion [M-H]⁻ at m/z 741, which was crucial for determining its molecular weight. scispace.com

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) : ESI is another soft ionization technique suitable for polar, large molecules. wikipedia.org When coupled with a high-resolution mass analyzer, it provides highly accurate mass measurements, allowing for the determination of the elemental formula.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This technique couples the separation power of LC with the analytical capabilities of tandem mass spectrometry. eag.comwikipedia.orgnih.govtechnologynetworks.com In an MS/MS experiment, a specific precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable structural information, such as the sequence of sugar units in a glycoside. The absolute configuration of sugar moieties can also be determined by GLC-MS/MS analysis of derivatives after hydrolysis. x-mol.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

Spectroscopic analysis is fundamental to the initial structural elucidation of this compound, providing critical insights into its electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound, typically recorded in methanol, reveals the presence of chromophores, which are parts of the molecule that absorb light in the UV-visible region. These absorptions are characteristic of the conjugated systems within the phenylethanoid and feruloyl moieties of the molecule. For this compound, the UV spectrum exhibits specific absorption maxima (λmax) that point to its aromatic and α,β-unsaturated ester components. scispace.com

λmax (nm) (log ε) Associated Chromophore
218-Aromatic rings (phenylethanoid portion)
289-Aromatic rings (phenylethanoid portion)
327-Feruloyl group (conjugated system)
Data sourced from Gao et al. (2000). scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of the chemical bonds within this compound, allowing for the identification of its various functional groups. The spectrum, usually obtained using a potassium bromide (KBr) pellet, shows distinct absorption bands corresponding to specific bond types. For instance, a broad absorption in the high-frequency region is indicative of hydroxyl (-OH) groups, a key feature of the glycosidic and phenolic parts of the molecule. Sharp, strong absorptions in the carbonyl region confirm the presence of an ester linkage. scispace.com

Absorption Band (cm⁻¹) Functional Group Assignment
3388O-H stretching (hydroxyl groups)
1691C=O stretching (ester of the feruloyl group)
1620C=C stretching (aromatic rings)
1514C=C stretching (aromatic rings)
1370C-H bending
1275C-O stretching (ester, ether linkages)
1155C-O stretching (glycosidic bonds)
Data sourced from Gao et al. (2000). scispace.com

Determination of Absolute Stereochemistry of Glycosidic Moieties (e.g., via GLC-MS/MS analysis of octylated derivatives)

Determining the absolute configuration of the sugar units attached to the aglycone is a critical step in the complete structural elucidation of this compound. This is accomplished through a multi-step process involving hydrolysis, derivatization, and chromatographic analysis.

The process begins with the acid hydrolysis of this compound, which cleaves the glycosidic bonds and liberates the individual monosaccharides. Following hydrolysis, the sugar mixture is derivatized to make the sugars volatile for gas-liquid chromatography (GLC) analysis. A common derivatization method is the preparation of trimethylsilyl (B98337) (TMSi) derivatives. scispace.com

The absolute configuration (D or L) of these sugars is then determined by comparing their retention times on a chiral GLC column with those of authentic D- and L-sugar standards that have undergone the same derivatization process. In the case of this compound, this analysis has confirmed the presence of D-glucose and L-rhamnose. scispace.com While the specific mention of "octylated derivatives" and "GLC-MS/MS" is one possible advanced method, the fundamental principle of chiral gas chromatography of sugar derivatives remains the standard for this determination. researchgate.net

Glycosidic Moiety Absolute Stereochemistry Analytical Method
GlucoseD-configurationGas-Liquid Chromatography (GLC) of trimethylsilyl (TMSi) derivatives after hydrolysis. scispace.com
RhamnoseL-configurationGas-Liquid Chromatography (GLC) of trimethylsilyl (TMSi) derivatives after hydrolysis. scispace.com

This rigorous analytical approach ensures the unambiguous assignment of the stereochemistry of the carbohydrate components, which is crucial for the definitive structure and biological identity of this compound.

Preclinical Pharmacological Activities and Biological Effects

Antioxidant and Free Radical Scavenging Efficacy (in vitro models)

Incanoside D has demonstrated notable antioxidant and free radical scavenging capabilities in various in vitro models. nih.govglycoscience.ruscispace.com These properties are largely attributed to the presence of phenolic hydroxyl groups in its structure. scispace.com

Scavenging Activities against DPPH, Hydroxyl, and Superoxide (B77818) Anion Radicals

Research has shown that this compound, along with other related phenylethanoid glycosides, exhibits potent radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl (•OH), and superoxide anion (O₂•⁻) radicals. researchgate.nettandfonline.comoup.comnih.gov Studies indicate that these compounds can effectively neutralize these reactive oxygen species, which are implicated in oxidative stress and cellular damage. scispace.comresearchgate.net The scavenging activity is often compared to known antioxidants like α-tocopherol and ascorbic acid, with some phenylethanoid glycosides showing superior or comparable potency. scispace.com The general consensus is that the free radical scavenging activity of these compounds is a key mechanism behind their antioxidant effects. scispace.com

Inhibition of Lipid Peroxidation (e.g., linoleic acid oxidation)

This compound has been found to possess inhibitory activity against the oxidation of linoleic acid. nih.govglycoscience.ru This is a significant finding as lipid peroxidation is a major process in cellular injury, contributing to damage to cell membranes and the formation of harmful byproducts. scispace.comgsartor.orgnih.gov The inhibition of lipid peroxidation is thought to be linked to the compound's free radical scavenging abilities, particularly against superoxide and hydroxyl radicals which can initiate lipid peroxidation. scispace.com In one study, the inhibitory percentage of this compound against linoleic acid oxidation was 22%, while the standard, dl-α-tocopherol, showed 73% inhibition. scispace.com

Enzyme Inhibition Profiles (in vitro studies)

This compound has also been evaluated for its ability to inhibit various enzymes, which is a key mechanism for many therapeutic agents.

Xanthine (B1682287) Oxidase (XO) Inhibitory Activity

Studies have identified this compound as a moderate inhibitor of the xanthine oxidase (XO) enzyme. nih.govresearchgate.net Xanthine oxidase is a crucial enzyme in the metabolic pathway that produces uric acid, and its inhibition is a therapeutic strategy for managing conditions like gout, which is caused by hyperuricemia. nih.govmdpi.compensoft.net The inhibitory action of this compound is shared by other phenylpropanoid glycosides. nih.govresearchgate.net

Carbohydrate-Digesting Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

The potential of this compound and related compounds to inhibit carbohydrate-digesting enzymes such as α-amylase and α-glucosidase has been investigated. researchgate.net These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govscielo.br Inhibiting these enzymes can help to control postprandial hyperglycemia, a key concern in managing type 2 diabetes. nih.govnih.gov While specific IC50 values for this compound were not detailed in the provided search results, a related compound, jionoside D, showed potent α-amylase inhibition with an IC50 of 3.4 ± 0.2 μM, which was more potent than the standard, acarbose (B1664774) (IC50 5.9 ± 0.1 μM). researchgate.net Other related compounds displayed moderate inhibitory activities against yeast α-glucosidase. researchgate.net

Anti-inflammatory Investigations (in vitro models)

In vitro studies have demonstrated the anti-inflammatory potential of phenylethanoid glycosides, a class of compounds to which this compound belongs. ontosight.airesearchgate.net These compounds have been shown to inhibit the production of pro-inflammatory mediators such as cytokines and prostaglandins. researchgate.net For instance, extracts containing phenylethanoid glycosides have been observed to decrease the release of nitric oxide (NO) and cytokines like TNF-α and IL-6 in murine macrophages. researchgate.net Furthermore, they have been shown to affect the expression of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the inflammatory pathway. researchgate.net The anti-inflammatory effects are often attributed to the presence of phenolic hydroxyl groups in their structures. scispace.com Some studies suggest that these compounds may act by inhibiting protein denaturation, a process involved in inflammation. researchgate.net

Antimicrobial and Antiviral Activity (in vitro models)

This compound and related phenylethanoid glycosides have been investigated for their antimicrobial and antiviral properties in various in vitro models. ontosight.aiscispace.com This class of compounds has shown a broad spectrum of biological actions, including activity against various bacteria. researchgate.net Some phenylethanoid glycosides have demonstrated the ability to inhibit the growth of bacteria that can cause illnesses in the kidneys, stomach, liver, and digestive tract. researchgate.net

In terms of antiviral activity, phenylethanoid glycosides have been reported to possess antiviral effects. scispace.comscispace.com For example, extracts from Cistus incanus, which are rich in polyphenols, have demonstrated broad antiviral activity against enveloped viruses by potentially inhibiting the attachment of the virus to host cells. mdpi.comnih.gov These extracts have shown inhibitory activity against HIV-1 and HIV-2 isolates, as well as viruses with multiple drug resistances. nih.gov The proposed mechanism involves targeting viral envelope proteins, thereby preventing the primary attachment of the virus to the host cell. nih.gov

Antiproliferative and Anticancer Studies (in vitro cell line models)

The potential of phenylethanoid glycosides as antiproliferative and anticancer agents has been explored in several in vitro studies using various cancer cell lines. mdpi.comresearchgate.net

Evaluation against Human Breast Cancer Cell Lines (e.g., Hs578T, MDA-MB-231)

Phenylethanoid glycosides have been evaluated for their cytotoxic activity against human breast cancer cell lines, including the triple-negative breast cancer (TNBC) lines Hs578T and MDA-MB-231. nih.govscielo.br Studies have shown that certain phenylethanoid glycosides exhibit antiproliferative activity against these cell lines. scielo.br For example, some steroid derivatives have been shown to have antiproliferative effects on MDA-MB-231 cells, with IC50 values in the micromolar range. scielo.br The sensitivity of these cell lines to certain compounds can vary. For instance, Hs578T and BT-549 cells have been found to be more sensitive to the cytotoxic effects of englerin A compared to MDA-MB-231 cells. nih.gov

The table below summarizes the IC50 values for some compounds against the MDA-MB-231 cell line, as reported in the literature.

Compound/DrugCell LineIC50 ValueReference
DigoxinMDA-MB-231300 nM nih.gov
Englerin AMDA-MB-23111 µM nih.gov
Steroid 6MDA-MB-2310.11 µM scielo.br
VorinostatMDA-MB-2312.5 µM plos.org
AFP464MDA-MB-23125 µM plos.org

Inhibition of Tumor-sphere Formation (in vitro)

The ability to inhibit tumor-sphere formation, a characteristic of cancer stem cells (CSCs), is a key area of anticancer research. mdpi.comnih.gov The tumor-sphere formation assay is a common in vitro method used to assess the self-renewal and viability of CSCs. nih.gov Various compounds are being investigated for their ability to inhibit the formation and growth of these spheres. For example, some proanthocyanidins (B150500) have been shown to inhibit tumor-sphere formation in esophageal squamous carcinoma cell lines. researchgate.net Similarly, arsenic trioxide has been found to inhibit the sphere-forming ability of small cell lung cancer-derived CSCs. nih.gov This assay provides a valuable platform for screening potential anti-CSC agents. nih.gov

Neuroprotective and Hepatoprotective Potentials (as part of the broader PhG class)

Phenylethanoid glycosides (PhGs), the class of compounds that includes this compound, have demonstrated significant potential for neuroprotective and hepatoprotective activities. scispace.commdpi.comnih.gov

The neuroprotective effects of PhGs are often linked to their antioxidant properties. scispace.com They have been found to protect neuronal cells from damage induced by neurotoxins. mdpi.comnih.gov For instance, some PhGs have been shown to protect PC12 cells from H2O2-induced apoptosis and from damage caused by the Aβ(1-42) peptide, which is associated with Alzheimer's disease. nih.gov The mechanism of action may involve the activation of signaling pathways like the Nrf2/ARE pathway. nih.gov

In terms of hepatoprotection, PhGs have been shown to ameliorate acute liver injury in animal models. nih.gov Studies have indicated that these compounds can protect against liver damage induced by toxins through the inhibition of apoptosis and inflammation. nih.gov

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Molecular Mechanisms Underlying Biological Activities

While direct studies on the specific enzyme-ligand interactions and signaling pathway modulation of Incanoside D are limited, research on similar phenylethanoid glycosides provides valuable insights. scispace.comnih.gov These compounds are known to exert their effects through various mechanisms, including the scavenging of free radicals and the modulation of inflammatory and cell survival pathways. tandfonline.comresearchgate.netnih.gov For instance, related compounds have been shown to interact with and inhibit enzymes like xanthine (B1682287) oxidase. nih.gov The interaction with such enzymes often involves the formation of hydrogen bonds and other non-covalent interactions within the enzyme's active site. nih.govnih.govresearchgate.netnih.govnottingham.ac.uk The modulation of signaling pathways, such as those involving MAPKs and PI3K/Akt, is another crucial mechanism through which phenylethanoid glycosides exhibit their biological effects, influencing processes like cell proliferation and apoptosis. nih.govresearchgate.netmdpi.com

Structural Determinants of Bioactivity

The structure-activity relationship (SAR) of this compound explains how its chemical architecture contributes to its biological functions. longdom.orgresearchgate.netresearchgate.netslideshare.net Key determinants include the phenolic hydroxyl groups, caffeoyl moieties, and the nature of the glycosidic linkages and sugar residues. scispace.com

The antioxidant capacity of this compound and related compounds is significantly influenced by the presence and number of phenolic hydroxyl groups and caffeoyl moieties. scispace.comontosight.aitandfonline.com Phenolic hydroxyl groups, particularly those in a vicinal (ortho) position, are crucial for radical scavenging activity as they can readily donate a hydrogen atom to neutralize free radicals. tandfonline.comfrontiersin.org Studies have shown that a higher number of phenolic hydroxyl groups generally correlates with increased antioxidant potency. scispace.comtandfonline.com

The caffeoyl moiety, which contains a catechol (3,4-dihydroxyphenyl) group, is a powerful antioxidant component. ontosight.aitandfonline.com Its presence in the structure of this compound contributes significantly to its ability to scavenge various reactive oxygen species, including DPPH, hydroxyl, and superoxide (B77818) anion radicals. tandfonline.com The hydrogen-donating ability of these groups is considered a primary mechanism for their antioxidant effect. tandfonline.com

Table 1: Radical Scavenging Activity of Phenylpropanoid Glycosides

Compound DPPH Radical Scavenging Activity Hydroxyl Radical Scavenging Activity Superoxide Anion Radical Scavenging Activity
Incanoside Potent Potent Potent
Verbascoside (B1683046) Potent Potent Potent
Isoverbascoside Potent Potent Potent
Phlinoside A Potent Potent Potent

Source: Data compiled from studies on phenylpropanoid glycosides. tandfonline.com

The arrangement of sugars, such as glucose and rhamnose, and the specific linkages between them can affect the molecule's three-dimensional conformation. scispace.comscispace.com This, in turn, can modulate its ability to bind to enzymes and receptors. nih.gov For example, the linkage of a rhamnose to a glucose, which is then attached to the aglycone, is a common feature in many bioactive phenylethanoid glycosides. scispace.com The nature of these glycosidic bonds can influence the anti-inflammatory activity of the compound. nih.gov

Influence of Phenolic Hydroxyl Groups and Caffeoyl Moieties on Antioxidant Potency

Computational Chemistry Approaches

Computational chemistry, particularly molecular docking simulations, offers a powerful tool to investigate the interactions between this compound and biological targets at a molecular level. manchester.ac.ukwashington.edukaust.edu.saucr.edu These in silico methods can predict the binding affinity and orientation of a ligand within the active site of an enzyme, providing insights into the potential mechanisms of action. mdpi.comtubitak.gov.trmdpi.comnih.gov

For phenylethanoid glycosides, molecular docking studies have been used to explore their binding to enzymes like xanthine oxidase and vascular endothelial growth factor receptors (VEGFR1 and VEGFR2). nih.govresearchgate.netnih.gov These simulations can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic interactions with the ligand. nih.govnih.gov This information is invaluable for understanding the SAR and for the rational design of new, more potent analogues. longdom.org Although specific molecular docking studies for this compound are not widely reported, the application of these computational approaches to similar compounds underscores their potential to elucidate the molecular basis of this compound's bioactivity. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Acteoside (Verbascoside)
Isoacteoside (Isoverbascoside)
Cistanoside C
Lavandulifolioside
Leucosceptoside A
Martynoside
Turrilliosides B
Newbouldioside C
Phlinoside A
6-O-caffeoyl-ß-D-glucose
Incanoside C
Incanoside E
β-D-fructofuranosyl-α-D-(6-O-[E]-sinapoyl) glucopyranoside
Angoroside C
trans-4-methoxycinnamic acid
trans-3,4-dimethoxycinnamic acid
p-coumaric acid
6-O-(p-methoxy-E-cinnamoyl)-ajugol
Scolymoside
Allopurinol
6′-O-caffeoyl-12-glucopyranosyloxyjasmonic acid
Jionoside C
Jionoside D
Brachynoside
Acarbose (B1664774)
1,5-anhydro-D-fructose
Forsythoside A
Isoarenarioside
Calceolarioside A-E
Geniposidic acid

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes for Phenylethanoid Glycosides in Plants

Phenylethanoid glycosides are a class of natural products characterized by a C6-C2 phenylethanol core. nih.govmdpi.com Their biosynthesis is a complex process originating from the shikimate and phenylpropanoid pathways. The general route involves the synthesis of the phenylethanol aglycone and the hydroxycinnamic acid moiety, followed by glycosylation and acylation steps.

The biosynthesis is believed to commence with the amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid and subsequently caffeic acid. Caffeic acid can be further methylated to produce ferulic acid. The phenylethanol portion, hydroxytyrosol (B1673988), is derived from L-tyrosine via dopamine (B1211576) and tyrosol. nih.gov

Recent research has identified several key enzymatic steps in the biosynthesis of verbascoside (B1683046), a widely distributed PhG. These findings provide a robust model for understanding the formation of other PhGs. researchgate.netnih.gov The pathway generally involves the initial glycosylation of a phenylethanol derivative, followed by acylation with a hydroxycinnamoyl-CoA ester, and subsequent hydroxylation and further glycosylation. nih.govresearchgate.net Alternative pathways have also been proposed, suggesting that the order of these steps can vary between plant species. nih.gov For instance, some studies suggest parallel biosynthetic routes for acteoside formation. nih.gov

The core structure of PhGs consists of a C6-C2 unit linked to a β-glucopyranose. nih.gov This basic skeleton is often elaborately decorated with various aromatic acids and sugar moieties through ester or glycosidic bonds, leading to the vast diversity of PhGs found in nature. nih.gov

Enzymatic Steps and Precursor Incorporation in Incanoside D Biosynthesis

While specific enzymes for the this compound pathway have not been isolated, a putative sequence of reactions can be inferred from studies on analogous compounds. The biosynthesis of this compound likely involves several key classes of enzymes: hydroxylases, glycosyltransferases, and acyltransferases.

The initial steps are presumed to follow the general phenylpropanoid pathway, leading to the formation of hydroxytyrosol and feruloyl-CoA. The subsequent steps would involve a series of glycosylation and acylation reactions to assemble the final this compound molecule.

Key Enzymatic Steps in Phenylethanoid Glycoside Biosynthesis:

Enzyme ClassFunctionExample from Related Pathways
Cytochrome P450 Hydroxylases (e.g., CYP98) Catalyze hydroxylation of the aromatic rings of both the phenylethanol and acyl moieties. researchgate.netnih.govAn osmanthuside B 3,3'-hydroxylase (OBH) catalyzes meta-hydroxylations in verbascoside biosynthesis. nih.gov
UDP-dependent Glycosyltransferases (UGTs) Transfer sugar moieties (e.g., glucose, rhamnose) from UDP-sugar donors to the aglycone or intermediate glycosides. jmb.or.krUGT85AF10 and UGT85AF11 exhibit glucosyltransferase activity towards hydroxytyrosol and tyrosol. nih.gov
BAHD Acyltransferases Catalyze the transfer of an acyl group (e.g., feruloyl) from a CoA-thioester to the glycosylated phenylethanol. researchgate.netnih.govA hydroxycinnamoyl-CoA:salidroside (B192308) hydroxycinnamoyltransferase (SHCT) acylates salidroside to form osmanthuside A. nih.gov

Precursor feeding studies in cell cultures of various plants have demonstrated that the production of PhGs can be enhanced by supplying key intermediates. For example, the addition of tyrosine, phenylalanine, and caffeic acid to Cistanche salsa cell cultures increased the accumulation of echinacoside (B191147) and acteoside. researchgate.net This suggests that the availability of these precursors is a limiting factor in the biosynthesis of PhGs and that a similar approach could potentially enhance the production of this compound.

Based on the structure of this compound, which features a feruloyl group, the biosynthetic pathway would necessarily incorporate feruloyl-CoA. The trisaccharide chain, consisting of rhamnose and two glucose units, would be assembled by a series of specific glycosyltransferases. The synthesis of the sugar core of incanosides has been achieved chemically, highlighting the complexity of the glycosidic linkages. tandfonline.com

In vivo Biotransformation Studies (preclinical models for related compounds)

The metabolic fate of this compound has not been directly studied in preclinical models. However, research on the biotransformation of other PhGs, such as verbascoside and salidroside, provides valuable insights into the likely metabolic pathways.

Generally, PhGs exhibit low oral bioavailability due to poor absorption and extensive metabolism in the gastrointestinal tract and liver. nih.govfrontiersin.org In vivo studies in rats have shown that these compounds are subject to hydrolysis of the ester and glycosidic bonds by intestinal microflora and enzymes. frontiersin.org

For instance, after oral administration, verbascoside is metabolized to smaller, more readily absorbed molecules like caffeic acid and hydroxytyrosol. frontiersin.org Similarly, salidroside undergoes extensive phase I and II metabolism in rats, with metabolites being excreted in urine, feces, and bile. nih.gov Preclinical studies using models of various diseases have shown that PhG extracts can improve certain health indicators. For example, in a mouse model of Alzheimer's disease, PhGs from Cistanche herba improved cognitive deficits. ljmu.ac.uk In a xenograft tumor model, salidroside treatment inhibited tumor growth. ljmu.ac.uk

Summary of Preclinical Findings for Related Phenylethanoid Glycosides:

Compound/ExtractPreclinical ModelKey Findings
Phenylethanoid Glycosides from C. deserticola Alcohol-induced liver injury in ICR miceImproved hepatic indicators (superoxide dismutase, glutathione (B108866) S-transferase, etc.). ljmu.ac.uk
Phenylethanoid Glycosides from C. Herba SAMP8 mice (Alzheimer's model)Improved cognitive deficits by enhancing synaptogenesis. ljmu.ac.uk
Salidroside Human breast cancer MCF-7 xenograft tumor modelDecreased tumor weight and volume. ljmu.ac.uk
Echinacoside MPTP-induced mouse model of Parkinson's diseaseExhibited neuroprotective and behavioral rescue effects. mdpi.com

These studies suggest that the biological effects observed after oral administration of PhGs may be attributable not only to the parent compound but also to its various metabolites. It is plausible that this compound would undergo a similar biotransformation process in vivo, being broken down into its constituent parts: the phenylethanol aglycone, ferulic acid, and the individual sugars.

Advanced Analytical and Derivatization Methodologies for Research

Applications of Hyphenated Analytical Techniques for Complex Mixture Analysis

The analysis of Incanoside D and related compounds, which are typically present in intricate mixtures such as plant extracts or biological fluids, is greatly facilitated by hyphenated analytical techniques. nih.gov These methods couple a separation technique with a detection technique, providing enhanced resolution and identification capabilities. ajrconline.orgrjpn.org The most powerful and widely used of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variations like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). asiapharmaceutics.infoijpsjournal.com

LC-MS combines the superior separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for analyzing complex samples. nih.gov This technique is highly selective and sensitive, allowing for the detection and potential identification of chemicals within a complex mixture. nih.gov For instance, UPLC-QTOF-MS has been successfully employed for the global metabolite profiling of various plant species, enabling the characterization of numerous chemical constituents, including different structural types, for the first time. nih.gov The high resolution and mass accuracy of a TOF mass analyzer are crucial for determining the elemental composition of unknown compounds and for distinguishing between molecules with very similar masses. ijpsjournal.comjapsonline.com

In the context of iridoid glycosides, which are often found alongside numerous other structurally related compounds, these hyphenated methods are essential. bohrium.com The combination of UPLC separation with QTOF-MS detection can be used to profile and tentatively identify a wide array of chemical components in herbal extracts. nih.govrsc.org The process involves separating the compounds on a chromatography column (e.g., a C18 column) and then ionizing them for mass analysis. nih.govmdpi.com Tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing fragmentation patterns of parent ions, which can be used to identify specific structural motifs, such as the glycosidic linkages and the aglycone core characteristic of iridoid glycosides. nih.govnih.govsinop.edu.tr This approach is critical for differentiating between isomers and for the comprehensive chemical fingerprinting and quality control of botanical materials. nih.gov

Table 1: Overview of Hyphenated Analytical Techniques for Complex Mixture Analysis

Technique Principle Applications in Iridoid Glycoside Research Key Advantages
LC-MS/MS Combines liquid chromatography separation with tandem mass spectrometry for structural analysis. nih.gov Identification and quantification of known iridoids in biological matrices; structural elucidation of novel compounds. ijpsjournal.comsinop.edu.tr High sensitivity, high selectivity, provides both quantitative and qualitative data. asiapharmaceutics.info
UPLC-QTOF-MS Utilizes smaller particle size columns for faster, higher-resolution separation, coupled with a high-resolution mass analyzer. mdpi.com Metabolomic profiling of plant extracts, characterization of complex chemical constituents, and identification of isomers. nih.govfrontiersin.org Excellent mass accuracy, high resolution, rapid analysis times. ijpsjournal.comjapsonline.com
GC-MS Separates volatile or semi-volatile compounds via gas chromatography before mass analysis. ajrconline.org Analysis of derivatized, more volatile forms of iridoids or their aglycones. vup.sk High chromatographic efficiency for volatile compounds, provides robust qualitative and quantitative data. asiapharmaceutics.info
LC-NMR Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy for direct structural analysis of separated compounds. Unambiguous structure determination of novel iridoid glycosides without the need for isolation. Provides detailed structural information, including stereochemistry.

Chemical Derivatization Strategies for Enhanced Detection and Resolution in Research

Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte, like this compound, to improve its analytical properties. lawdata.com.tw For polar and structurally similar compounds such as iridoid glycosides, derivatization can overcome challenges in both chromatographic separation and mass spectrometric detection. nih.govnih.gov The process involves converting the analyte into a derivative that is more suitable for a specific analytical method, for example, by increasing its volatility for gas chromatography or enhancing its ionization efficiency for mass spectrometry. lawdata.com.tw

The sensitivity of mass spectrometry, particularly when using electrospray ionization (ESI), is highly dependent on the analyte's ability to form gas-phase ions. nih.gov Many iridoid glycosides exhibit relatively low ionization efficiencies. nih.gov Chemical derivatization can significantly enhance detection by introducing moieties that are more easily ionized or that have a high proton affinity. nih.govresearchgate.net

One effective strategy for iridoid glycosides is permethylation . nih.gov This reaction replaces all active hydrogens, such as those in hydroxyl groups, with methyl groups. The resulting permethylated derivative is more hydrophobic, which can improve its chromatographic retention and separation on reversed-phase columns. nih.govresearchgate.net Crucially, permethylation also increases the compound's proton affinity, leading to enhanced chemical ionization and a stronger signal in positive-ion ESI-MS. nih.govresearchgate.net

Another common technique is silylation , where hydroxyl groups are converted to silyl (B83357) ethers. This is particularly useful for increasing the volatility of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). vup.sk For LC-MS, derivatization can introduce a permanently charged group or a moiety that is readily ionized. nih.gov For example, derivatization reagents can be designed to attach a "charge tag" to the analyte, ensuring efficient ionization and leading to a substantial increase in sensitivity. nih.govnih.gov This approach has been shown to enhance detection limits by orders of magnitude for some classes of compounds. caymanchem.com The use of specific derivatization agents can also help to reduce ion suppression caused by complex sample matrices, further improving detection and quantification. researchgate.netcaymanchem.com

Table 2: Derivatization Strategies for Enhanced MS Detection of Iridoid Glycosides

Derivatization Strategy Reagent Example Target Functional Group Mechanism of Enhancement
Permethylation Iodomethane (Methyl iodide) Hydroxyl (-OH) Increases hydrophobicity and proton affinity, leading to improved chromatographic separation and enhanced ESI-MS signal. nih.govresearchgate.net
Silylation Hexamethyldisilazane (HMDS) Hydroxyl (-OH) Increases volatility for GC-MS analysis and can improve thermal stability. vup.sk
Acylation Fluorinated anhydrides (e.g., TFAA) Hydroxyl (-OH), Amino (-NH2) Introduces fluorinated groups that enhance detectability and can generate structurally informative mass spectra. lawdata.com.tw
Charge Tagging Girard's reagents Carbonyl (C=O) Introduces a pre-charged quaternary ammonium (B1175870) group, ensuring efficient ionization in ESI-MS. nih.gov

Iridoid glycosides often exist as a complex mixture of isomers and epimers—compounds with the same molecular formula but different spatial arrangements of atoms. nih.govmdpi.com These subtle structural differences can be challenging to resolve using standard chromatographic techniques, yet they can have significant impacts on biological activity. nih.gov

One powerful strategy to resolve enantiomers (non-superimposable mirror images) is to convert them into diastereomers by reacting them with a chiral derivatizing agent. aocs.org Diastereomers have different physical properties and can be separated on standard, achiral chromatography columns. aocs.org For example, chiral amines can be used to create diastereomeric urethane (B1682113) derivatives of compounds with hydroxyl groups, allowing for their resolution by HPLC. aocs.org

Alternatively, chiral chromatography can be employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of a compound, leading to differential retention and separation. nih.gov For instance, chiral GC-MS analysis using specific columns has been successfully used to separate multiple diastereomers of nepetalactol and iridodial, which are structurally related to the aglycone core of many iridoid glycosides. nih.gov The choice of the mobile phase and column temperature can be optimized to improve the resolution between closely eluting epimers. For complex mixtures of iridoid glycosides, a combination of different column chemistries (e.g., C18 and phenyl columns) and separation modes, such as hydrophilic interaction liquid chromatography (HILIC), can provide complementary selectivity to resolve structural analogs. nih.gov

Table 3: Chromatographic Strategies for Isomer and Epimer Resolution

Strategy Description Example Application
Chiral Derivatization Reaction of enantiomers with a single enantiomer of a chiral reagent to form diastereomers, which are then separated on an achiral column. aocs.org Derivatizing hydroxyl-containing epimers with an enantiomerically pure isocyanate to form diastereomeric urethanes, separable by standard HPLC. aocs.org
Chiral Stationary Phase (CSP) Chromatography Use of a chromatography column containing a chiral selector that interacts stereospecifically with the analytes. nih.gov Separation of iridoid diastereomers on a chiral GC column (e.g., β-DEX™) to resolve different stereoisomers. nih.gov
Orthogonal Chromatography Using multiple columns with different separation mechanisms (e.g., reversed-phase and HILIC) to achieve separation of complex isomeric mixtures. nih.gov Combining C18 and phenyl columns to achieve complementary separation of iridoid glycosides from a plant extract. nih.gov
Method Optimization Fine-tuning parameters like mobile phase composition, flow rate, and temperature to maximize the resolution between closely eluting isomers. Decreasing the flow rate in HPLC to enhance the efficiency of each peak and improve the resolution between enantiomers.

Derivatization for Improved Ionization and Sensitivity in Mass Spectrometry

Quantitative Analytical Methods Development for Preclinical Assessment

Before a compound like this compound can be evaluated in preclinical studies, a robust and validated quantitative analytical method is required to measure its concentration in biological matrices such as plasma, urine, or tissue homogenates. nih.govquotientsciences.com The development and validation of these bioanalytical methods are critical for obtaining reliable pharmacokinetic and metabolic data. quotientsciences.comeuropa.eu

The process of method development aims to define the optimal conditions for sample preparation, separation, and detection to ensure the method is suitable for its intended purpose. europa.eu This involves selecting an appropriate internal standard, optimizing sample cleanup procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences, and fine-tuning chromatographic and mass spectrometric parameters. nih.govnih.gov The goal is to create an accurate and precise method that works reliably for the analysis of study samples. quotientsciences.com

Once developed, the method must undergo a full validation according to regulatory guidelines. europa.eugmp-compliance.org Validation demonstrates that the analytical procedure is suitable for its intended purpose by assessing several key performance characteristics. europa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. gmp-compliance.org

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels. gmp-compliance.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the lower limit of quantitation). gmp-compliance.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve must be linear over the expected concentration range in the study samples.

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. gmp-compliance.org

Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity, which are crucial for measuring the low concentrations of compounds often encountered in preclinical research. nih.govnih.gov

Table 4: Key Parameters for Bioanalytical Method Validation

Parameter Definition Typical Acceptance Criteria
Accuracy Closeness of mean test results to the true value. gmp-compliance.org Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Agreement among a series of measurements. gmp-compliance.org Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). gmp-compliance.org
Selectivity Ability to differentiate and quantify the analyte from other components. gmp-compliance.org No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity Proportionality of instrument response to analyte concentration over a given range. Correlation coefficient (r²) ≥ 0.99.
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision. gmp-compliance.org Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV.
Stability Analyte integrity in a given matrix under specific storage conditions. Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Future Research Directions and Translational Research Potential

Targeted Investigation of Specific Cellular and Molecular Pathways

Current knowledge regarding the precise cellular and molecular mechanisms of Incanoside D is limited. Future research should prioritize the elucidation of its biological targets. As a phenylethanoid glycoside, it shares structural similarities with other compounds known to possess a wide range of activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. scispace.com

Investigations could focus on pathways commonly modulated by such compounds. For instance, its antioxidant activity suggests a potential role in modulating oxidative stress-related pathways, such as the Nrf2-KEAP1 pathway. researchgate.netresearchgate.net Furthermore, given the anti-inflammatory properties of many plant-derived phenolics, exploring its effects on inflammatory signaling cascades like NF-κB and MAPK pathways would be a logical next step. academicjournals.org The observation that related compounds may influence the STAT3 signaling pathway also presents a viable avenue for investigation. researchgate.net

Design and Semi-synthesis of this compound Analogs and Derivatives

To enhance the therapeutic potential of this compound, the design and semi-synthesis of analogs and derivatives are crucial. dokumen.pub This approach allows for the systematic modification of its chemical structure to improve properties such as potency, selectivity, solubility, and metabolic stability.

Key research activities in this area should include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with modifications at various positions of the molecule (e.g., the phenolic rings, the sugar moieties, or the acyl group), researchers can identify the key structural features responsible for its biological activity.

Improving Bioavailability: Glycosidic compounds can sometimes have poor oral bioavailability. Synthetic modifications could aim to create prodrugs or analogs with improved absorption and distribution characteristics.

Enhancing Target Specificity: Derivatives can be designed to have a higher affinity for specific biological targets, potentially reducing off-target effects.

The synthesis of novel derivatives is a common strategy to develop new therapeutics from natural products. researchgate.net

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, its investigation should be integrated with systems biology and "omics" technologies. This approach moves beyond a single-target focus to understand how the compound affects the entire biological system.

The following omics technologies can be particularly insightful:

Genomics and Transcriptomics: Microarray analysis or RNA sequencing can reveal changes in gene expression profiles in cells or tissues treated with this compound, providing clues about the pathways it modulates. nih.gov

Proteomics: This can identify changes in protein expression and post-translational modifications, offering a direct look at the functional consequences of the compound's activity.

Metabolomics: Analyzing the changes in the cellular metabolome can provide insights into how this compound affects metabolic pathways.

By integrating data from these different levels of biological organization, researchers can construct comprehensive models of the compound's mechanism of action.

Development of Standardized Reference Materials for Phytochemical Research

A significant challenge in natural product research is the lack of standardized reference materials. To ensure the reproducibility and comparability of research findings across different laboratories, the development of a highly purified and well-characterized reference standard for this compound is essential.

This involves:

Isolation and Purification: Developing robust and scalable methods for isolating this compound in high purity from its natural sources or through total synthesis.

Structural Elucidation and Characterization: Comprehensive characterization of the purified compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its identity and purity.

Establishment of a Certified Reference Material (CRM): This would involve establishing a stable, homogenous batch of this compound with a certified purity value, which can then be distributed to researchers.

Exploration of this compound as a Lead Compound for Pharmaceutical Innovation

The ultimate goal of this research is to explore the potential of this compound as a lead compound for the development of new drugs. nih.gov Its natural origin in medicinal plants suggests a degree of biological compatibility, and its demonstrated antioxidant activity provides a starting point for therapeutic applications. abu.edu.ngacademicjournals.org

The path to pharmaceutical innovation would involve:

Preclinical Efficacy Studies: Once a promising biological activity is identified and optimized through analog synthesis, rigorous testing in relevant animal models of disease is necessary.

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound and its most promising derivatives is a prerequisite for any clinical development.

Target Deconvolution: Identifying the specific protein targets of this compound is a critical step that can facilitate rational drug design and the development of targeted therapies.

Q & A

Q. How should researchers address peer review critiques regarding insufficient mechanistic evidence for this compound’s bioactivity?

  • Methodological Answer : Perform target deconvolution experiments, such as thermal shift assays or siRNA silencing of putative targets. Augment with molecular docking studies using published crystal structures of related proteins. Revise the manuscript to align conclusions with the strength of mechanistic evidence .

Tables: Key Methodological Considerations

Research Stage Critical Parameters Validation Criteria
Structural ElucidationNMR coupling constants, HRMS accuracy (<2 ppm)Match with simulated spectra or literature
Bioactivity ScreeningIC50 reproducibility (CV <15%), Z’-factor (>0.5)Significance (p <0.05) across replicates
In Vivo PharmacokineticsAUC consistency (±20% between cohorts)Correlation with in silico predictions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.